4-Ethyl-7-hydroxy-3-(p-methoxyphenyl)coumarin
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Overview
Description
4-ethyl-7-hydroxy-3-(p-methoxyphenyl)coumarin is a hydroxycoumarin that is coumarin substituted by an ethyl group at position 4, a hydroxy group at position 7 and a p-methoxyphenyl group at position 3 respectively. It is a hydroxycoumarin and a monomethoxybenzene. It derives from a coumarin.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound and its derivatives have been synthesized using various methods. Kawase et al. (1968) explored the preparation of 4-Hydroxyfuro[2′,3′:7,8]coumarins from corresponding 4-hydroxy-5-benzofuranyl ketones, leading to compounds with new pentacyclic ring systems (Kawase, Nanbu, & Yanagihara, 1968). Similarly, Park and Jang (1995) synthesized Flocoumafen, an anticoagulant, starting from phenylacetyl chloride and anisole (Park & Jang, 1995).
Chemical Structure Analysis : Research by Dekić et al. (2020) involved synthesizing a novel coumarin derivative and a detailed spectral analysis, providing insights into the molecular structure and spatial orientation of compounds (Dekić, Radulović, Ristić, Dekić, & Ristić, 2020).
Biological Activities and Applications
Anticancer Properties : A study by El-Naggar, Hemdan, and Atta-Allah (2017) on the synthesis of new coumarin derivatives under microwave irradiation revealed that most compounds had moderate cytotoxic activity against certain cancer cell lines, highlighting potential anticancer applications (El-Naggar, Hemdan, & Atta-Allah, 2017).
Antioxidant Properties : Milanović et al. (2021) investigated the antiradical capacity of 4,7-dihydroxycoumarin derivatives, finding significant reduction in the amount of present hydroxyl radicals, indicating strong antioxidant properties (Milanović, Dimić, Žižić, Milenkovic, Marković, & Avdović, 2021).
Plant Growth and Agricultural Applications
- Plant Growth Suppression : Sartiva et al. (2022) synthesized a structural isomer of 3-(7'-Aryl-9'-hydroxyprop-8'-yl)coumarin and found specific derivatives showing plant growth suppressive activity, emphasizing potential agricultural uses (Sartiva, Ishida, Yoneyama, Nishiwaki, & Yamauchi, 2022).
properties
CAS RN |
5219-17-0 |
---|---|
Product Name |
4-Ethyl-7-hydroxy-3-(p-methoxyphenyl)coumarin |
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
4-ethyl-7-hydroxy-3-(4-methoxyphenyl)chromen-2-one |
InChI |
InChI=1S/C18H16O4/c1-3-14-15-9-6-12(19)10-16(15)22-18(20)17(14)11-4-7-13(21-2)8-5-11/h4-10,19H,3H2,1-2H3 |
InChI Key |
OFVOGSOIXOYRRC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OC |
Other CAS RN |
5219-17-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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